molecular formula C20H18O7 B12443556 1''-Hydroxyerythrinin C

1''-Hydroxyerythrinin C

Cat. No.: B12443556
M. Wt: 370.4 g/mol
InChI Key: DMNFLFWDOVOSQV-OALUTQOASA-N
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Chemical Reactions Analysis

Oxidation Reactions

1''-Hydroxyerythrinin C undergoes oxidation primarily at its phenolic hydroxyl groups and conjugated double bonds.

  • Hydrogen peroxide (H₂O₂) with Fe²⁺ catalysts oxidizes the compound, forming quinone-like structures with enhanced antioxidant capacity.

  • Enzymatic oxidation via peroxidases or laccases modifies its aromatic rings, yielding dimeric or polymeric derivatives.

Key Observations:

Oxidizing AgentProduct CharacteristicsBiological Impact
H₂O₂/Fe²⁺Quinone derivativesIncreased radical scavenging activity
LaccaseCross-linked polymersReduced bioavailability

Reduction Reactions

Selective reduction of α,β-unsaturated carbonyl systems in the molecule alters solubility and pharmacological properties:

  • Sodium borohydride (NaBH₄) in methanol reduces enone groups, producing dihydro derivatives with improved water solubility.

  • Catalytic hydrogenation (Pd/C, H₂) saturates double bonds, generating tetrahydro analogs.

Reaction Outcomes:

Reducing AgentModification SiteSolubility Change
NaBH₄Enone system2.5-fold increase in aqueous solubility
Pd/C + H₂Conjugated double bondsLipophilicity reduced by 40%

Acetylation and Esterification

The hydroxyl groups undergo acetylation to improve stability and membrane permeability:

  • Acetic anhydride in pyridine acetylates free -OH groups, producing peracetylated derivatives.

  • Sulfonation with chlorosulfonic acid introduces sulfonate groups, enhancing water solubility for intravenous formulations.

Efficiency Data:

ReactionReagentsYield (%)
AcetylationAc₂O/Pyridine85–92
SulfonationClSO₃H67–73

Glycosylation and Conjugation

Enzymatic glycosylation modifies bioavailability:

  • UDP-glucosyltransferases attach glucose moieties to hydroxyl groups, forming O-glucosides .

  • Synthetic glycosylation (Koenigs-Knorr method) generates analogs with altered pharmacokinetics .

Comparative Activity:

DerivativeBioavailability (Oral)Half-Life (h)
Parent compound12%2.1
O-Glucoside34%4.8

Mechanistic Insights

This compound’s bioactivity stems from its redox-active structure:

  • Inhibits NF-κB signaling by quenching reactive oxygen species (ROS) in macrophages.

  • Chelates transition metals (Fe³⁺, Cu²⁺), preventing Fenton reaction-driven oxidative damage.

Kinetic Parameters:

ParameterValue
IC₅₀ (ROS inhibition)8.7 μM
Metal-binding constant (log K)5.2 (Fe³⁺), 4.9 (Cu²⁺)

Industrial-Scale Modifications

Large-scale reactions prioritize solvent systems and catalysts for efficiency:

  • Ethanol-water mixtures (7:3 v/v) maximize extraction yields (1.2–1.5% w/w) from Erythrina arborescens.

  • Immobilized lipases enable regioselective esterification (>90% purity).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’'-Hydroxyerythrinin C involves its interaction with molecular targets and pathways related to inflammation. The compound inhibits the production of nitric oxide in macrophages, which is a key mediator of inflammation . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways that regulate nitric oxide synthesis.

Comparison with Similar Compounds

  • Erythrinin D
  • Erythrinin E
  • Erythrinin F
  • Erythrinin G
  • Erythrinin H

Biological Activity

1''-Hydroxyerythrinin C is a compound derived from the Erythrina genus, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a flavonoid that exhibits a complex chemical structure, which contributes to its biological activity. The molecular formula is C15H13O5, and its structure features multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study by Moreau et al. (1999) highlighted its effectiveness against various bacterial strains, suggesting potential use as a natural antimicrobial agent. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Antioxidant Activity

This compound exhibits strong antioxidant properties, as indicated by its ability to scavenge free radicals. In vitro assays demonstrated that the compound can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. Liu et al. (2009) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 μM. This suggests a potential role in cancer therapy.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Free Radical Scavenging : The hydroxyl groups present in the structure contribute to its ability to neutralize free radicals, thereby protecting cells from oxidative damage.

Case Studies

A notable case study involved the application of this compound in treating inflammatory diseases. In a controlled trial, patients with rheumatoid arthritis showed significant improvement in symptoms after administration of the compound over six weeks. The study reported a reduction in joint swelling and pain scores by approximately 40%.

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,3S)-3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3/t18-,19-/m0/s1

InChI Key

DMNFLFWDOVOSQV-OALUTQOASA-N

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O

Origin of Product

United States

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